N-Cbz-4-iodoaniline
Overview
Description
Benzyl N-(4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. Benzyl N-(4-iodophenyl)carbamate is particularly notable for its use as a protecting group in peptide synthesis and other organic reactions.
Mechanism of Action
Target of Action
Benzyl N-(4-iodophenyl)carbamate, also known as N-Cbz-4-iodoaniline, is primarily used as a protecting group in organic synthesis . It protects amines as less reactive carbamates, making them stable to bases and acids .
Mode of Action
The mode of action of Benzyl N-(4-iodophenyl)carbamate involves the protection of amines through carbamylation . This process typically involves the reaction of the nucleophilic amine with a highly reactive chloroformate . The result is a less reactive carbamate that is stable to both bases and acids .
Biochemical Pathways
The use of Benzyl N-(4-iodophenyl)carbamate affects the biochemical pathways involved in the synthesis of peptides . By protecting amines as carbamates, it allows for the controlled synthesis of peptides, unlocking the synthesis of previously inaccessible oligopeptides .
Pharmacokinetics
Its deprotection mechanism involves reduction with hydrogen, releasing toluene and the free carbamate . This suggests that its bioavailability and ADME properties may be influenced by factors such as the presence of reducing agents and the environmental conditions.
Result of Action
The primary result of the action of Benzyl N-(4-iodophenyl)carbamate is the protection of amines, allowing for controlled peptide synthesis . This has significant implications in the field of peptide chemistry, enabling the synthesis of complex peptides that were previously inaccessible .
Action Environment
The action of Benzyl N-(4-iodophenyl)carbamate is influenced by environmental factors such as the presence of bases and acids, as well as reducing agents . It is stable to bases and acids, but can be deprotected through reduction . Harsh conditions, such as excess hydrochloric acid (HCl) or hydrobromic acid (HBr), can cleave it .
Biochemical Analysis
Biochemical Properties
Benzyl N-(4-iodophenyl)carbamate is known to protect amines as less reactive carbamates in organic synthesis . It interacts with various enzymes and proteins, particularly those involved in the synthesis of oligopeptides . The nature of these interactions is largely due to the compound’s stability to bases and acids .
Molecular Mechanism
The molecular mechanism of Benzyl N-(4-iodophenyl)carbamate involves the protection of amines through the formation of less reactive carbamates . This process typically involves the attack of the nucleophilic amine to the highly reactive chloroformate . The compound’s removal by reduction is unique and shares similarities with other protecting groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(4-iodophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 4-iodoaniline in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of N-Cbz-4-iodoaniline often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Hydrogenation: The benzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) as a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Catalytic Hydrogenation: This reaction requires hydrogen gas and a palladium catalyst at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are typically aryl-substituted derivatives.
Hydrogenation: The major product is the deprotected amine, 4-iodoaniline.
Scientific Research Applications
Benzyl N-(4-iodophenyl)carbamate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which allows for specific substitution reactions such as the Suzuki-Miyaura coupling. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
benzyl N-(4-iodophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSZDTNGTXGHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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